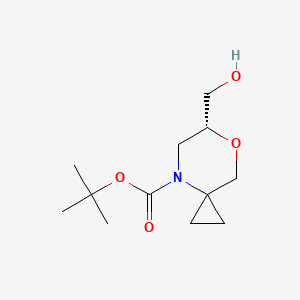

N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine

Vue d'ensemble

Description

“N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine” is a compound that involves the tert-butyloxycarbonyl (Boc) group, which is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .

Synthesis Analysis

The synthesis of N-protected amino esters, such as “N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine”, is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . This process creates functionally and structurally diverse amino ester molecules by individually cross-coupling eight aryl halo esters and three different secondary amines .Molecular Structure Analysis

The molecular structure of “N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine” involves the Boc group, which is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O .Chemical Reactions Analysis

The Boc group in “N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine” is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . The deprotection of the N-Boc group from a structurally diverse set of compounds can be achieved by using oxalyl chloride in methanol .Physical And Chemical Properties Analysis

The Boc group in “N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine” is stable under various conditions . It is stable towards most nucleophiles and bases, and can withstand conditions of pH < 1 at 100°C, pH = 1 at room temperature, pH = 4 at room temperature, pH = 9 at room temperature, and pH > 12 at 100°C .Applications De Recherche Scientifique

Application 1: Promoting Intestinal Absorption

- Summary of Application : The N,N-Dimethylglycine ester prodrug of 2R-α-Tocotrienol promotes intestinal absorption of hydrophobic compounds. This is particularly useful for α-Tocotrienol (α-T3), a member of the vitamin E family, which has remarkable pharmacological effects but is difficult to absorb due to its hydrophobicity .

- Methods of Application : The N-t-Boc-methylglycine ester of α-T3 was isolated using flash chromatography. The micellization profile of the selected compound in the presence of taurocholic acid (TCA) was evaluated .

- Results or Outcomes : The AUC after α-T3DMG administration to ligated rats was 2-fold higher than that after α-T3 administration, suggesting a smooth interaction with intrinsic bile acids .

Application 2: Deprotection of N-Boc Derivatives

- Summary of Application : A Brønsted Acidic Deep Eutectic Solvent is used for N-Boc deprotection. This method is efficient and sustainable, allowing the deprotection of a wide variety of N-Boc derivatives in excellent yields .

- Methods of Application : The method involves the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .

- Results or Outcomes : The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Application 3: Synthesis of N-t-boc-protected Amino Ester Analogs

- Summary of Application : The synthesis of N-protected amino esters is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst. Nearly two dozen functionally and structurally diverse amino ester molecules are created by individually cross-coupling eight aryl halo esters and three different secondary amines .

- Methods of Application : The method involves the use of a PEPPSI-IPr Pd-catalyst for the Buchwald Hartwig cross-coupling reaction .

- Results or Outcomes : The product formation is more facile in those heterocyclic esters where nitrogen is present ortho to the halo substituent in the heteroaromatic ring .

Application 4: Protection of Amino Groups

- Summary of Application : The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O. Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .

- Methods of Application : The method involves the use of a base and the anhydride Boc 2 O for the formation of Boc-protected amines and amino acids .

- Results or Outcomes : The Boc group is stable towards most nucleophiles and bases. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Orientations Futures

The future directions for “N-t-BOC-(2R)-(Hydroxymethyl)-5-Cyclopropylmorpholine” could involve the development of more sustainable and efficient methods for N-Boc deprotection . This includes the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

Propriétés

IUPAC Name |

tert-butyl (6R)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-8-12(13)4-5-12/h9,14H,4-8H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYQXSSDWRYNKR-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(OCC12CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](OCC12CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (6R)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

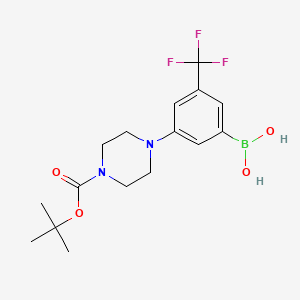

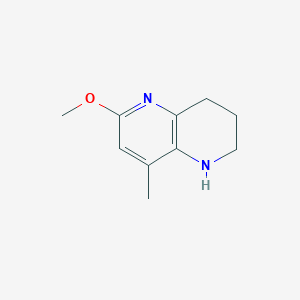

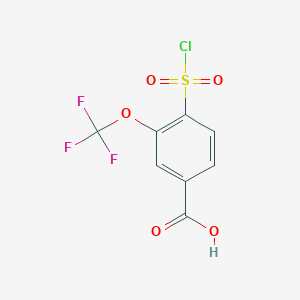

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458503.png)

![5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1458521.png)

![2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine](/img/structure/B1458523.png)

![6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1458525.png)